molecular formula C16H14N2O4 B1313167 Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 74414-00-9

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No.: B1313167
CAS No.: 74414-00-9
M. Wt: 298.29 g/mol
InChI Key: SVQVOQYHJBBFLE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a chemical compound with the molecular formula C16H14N2O4 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydropyrimidine ring which adopts a screw-boat conformation . The molecular weight of the compound is 298.29 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the retrieved sources .

Scientific Research Applications

Corrosion Inhibition

Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate derivatives have been studied as novel corrosion inhibitors for mild steel in industrial pickling processes. These inhibitors, including variants such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate (EPP-1), have shown high efficiency in preventing corrosion, with EPP-1 exhibiting a protection efficiency of 98.8% at a concentration of 100 mg/L. The effectiveness of these compounds as corrosion inhibitors was confirmed through various methods such as gravimetric analysis, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy. The study highlights the potential of these pyranopyrazole derivatives in industrial applications due to their high corrosion inhibition efficiency and the formation of a protective film on the metal surface (Dohare et al., 2017).

Crystal Structure Analysis

Research has also focused on the synthesis and crystal structure analysis of ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole derivatives, providing insights into their molecular arrangement and stability. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing that the pyran and pyrazole rings are almost coplanar while the phenyl ring is almost perpendicular to these rings. This detailed structural analysis contributes to understanding the molecular properties and potential applications of these compounds in various scientific and industrial fields (Kumar et al., 2018).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate are not available in the retrieved sources .

Future Directions

Pyrazoles, the class of compounds to which Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate belongs, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in drug discovery.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-1-phenylpyrano[2,3-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-3-21-15(19)13-9-12-10(2)17-18(14(12)22-16(13)20)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVOQYHJBBFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(N=C2C)C3=CC=CC=C3)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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